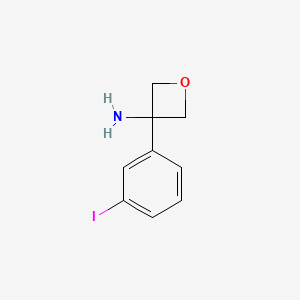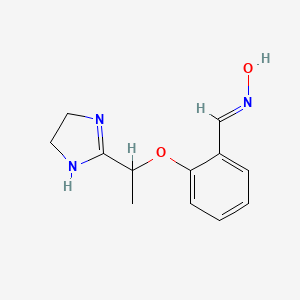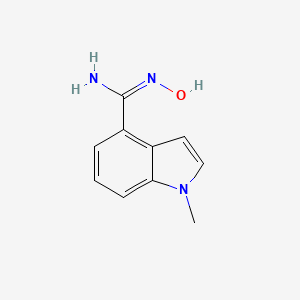![molecular formula C7H9NO2 B12341603 (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Azabicyclo[221]hept-5-ene-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a Diels-Alder cycloaddition reaction. One common method includes the reaction of cyclopentadiene with a suitable dienophile such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using a one-pot procedure that combines the Diels-Alder reaction with subsequent steps to introduce the carboxylic acid functionality. This method is efficient and scalable, allowing for the production of the compound in metric ton quantities .
化学反応の分析
Types of Reactions
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs that retain the bicyclic structure .
科学的研究の応用
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved often include the modification of nucleophilic sites and the formation of stable complexes with the target molecules .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and nitrogen positioning.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: This compound shares the bicyclic framework but differs in the positioning of the carboxylic acid group.
Uniqueness
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to its specific ring structure and the presence of a nitrogen atom within the bicyclic system. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
(3S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m0/s1 |
InChIキー |
LTBWRUUYOYWXEY-WRVKLSGPSA-N |
異性体SMILES |
C1C2C=CC1N[C@@H]2C(=O)O |
正規SMILES |
C1C2C=CC1NC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)


![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)


![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)


![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)

![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)
